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Compound of Interest

Compound Name:
2-(4-Methylphenoxy)-5-

nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9][10]
2-(4-Methylphenoxy)-5-nitropyridine is a critical pharmacophore in medicinal chemistry,

serving a dual role:

Bioactive Scaffold: The nitropyridine ether motif exhibits intrinsic antimicrobial activity

(particularly anti-tubercular) and cytotoxicity against specific cancer cell lines (e.g., via

tubulin destabilization).

Synthetic Intermediate: It is the immediate precursor to 2-(4-methylphenoxy)pyridin-5-amine,

a "privileged structure" found in c-Met kinase inhibitors and herbicides (e.g., phytoene

desaturase inhibitors).

Critical Scientific Consideration: The presence of the nitro group (-NO₂) at position 5 is a

"structural alert." While it drives potency in antimicrobial applications (via radical generation), it

represents a metabolic liability in drug development due to rapid reductive metabolism.
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Therefore, this Application Note prioritizes metabolic stability profiling alongside efficacy

screening.

Experimental Workflow Strategy
The following workflow is designed to validate the compound as a "hit" while simultaneously

de-risking its development by identifying metabolic liabilities early.
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Figure 1: Integrated screening workflow for nitropyridine derivatives.

Protocol A: Metabolic Stability (Nitro-Reduction
Assay)
Rationale: The nitro group on the pyridine ring is highly susceptible to enzymatic reduction by

cytosolic nitroreductases and hepatic cytochromes (P450s).[1] This reduction proceeds through

a nitroso and hydroxylamine intermediate before forming the amine.[1] This assay quantifies

the "half-life" of the parent nitro compound.
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Figure 2: Reductive metabolic pathway of the 5-nitropyridine moiety.

Materials
Test Compound: 2-(4-Methylphenoxy)-5-nitropyridine (10 mM stock in DMSO).

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure
Pre-Incubation:

Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing HLM (final

conc. 0.5 mg/mL).

Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%).

Incubate at 37°C for 5 minutes.

Reaction Initiation:

Add NADPH regenerating system to initiate the reaction.

Control: Run a parallel incubation without NADPH to rule out chemical instability.

Sampling:

At time points

minutes, remove 50 µL aliquots.

Quenching:

Immediately dispense aliquot into 150 µL of ice-cold ACN (Stop Solution).
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Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

Analysis (LC-MS/MS):

Inject supernatant.[2] Monitor the depletion of the Parent (Nitro) mass and the appearance

of the Amine metabolite (M-30 mass shift typically, or M-14 depending on ionization).

Data Interpretation
High Clearance:

min. Indicates the nitro group is a "soft spot" and the compound is likely a prodrug or tox-
liability.

Low Clearance:

min. Indicates steric bulk of the phenoxy group may be shielding the nitro group.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
Rationale: Nitropyridines can induce oxidative stress via "redox cycling" (futile reduction of the

nitro group generating superoxide radicals). This assay distinguishes between specific anti-

proliferative efficacy (desired) and non-specific mitochondrial toxicity.

Materials
Cell Lines: HepG2 (Liver model for tox), A549 (Lung cancer model for efficacy).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5

mg/mL).

Step-by-Step Procedure
Seeding:

Seed cells in 96-well plates at

cells/well in 100 µL media.

Incubate for 24h at 37°C / 5% CO₂ to allow attachment.
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Treatment:

Prepare serial dilutions of 2-(4-Methylphenoxy)-5-nitropyridine (Range: 0.1 µM to 100

µM).

Add 100 µL of compound solution to wells (Triplicate).

Vehicle Control: 0.5% DMSO max.

Positive Control: Doxorubicin (1 µM).

Incubation:

Incubate for 48 or 72 hours.

Development:

Add 20 µL MTT solution to each well. Incubate 4 hours (purple formazan crystals form).

Aspirate media carefully.

Solubilize crystals with 150 µL DMSO.

Measurement:

Read Absorbance at 570 nm.

Data Analysis
Calculate % Cell Viability:

IC₅₀ Calculation: Plot Log[Concentration] vs. % Viability using non-linear regression

(Sigmoidal dose-response).

Protocol C: Antimicrobial Susceptibility (MIC
Determination)
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Rationale: The 2-phenoxypyridine class is reported to inhibit Enoyl-ACP reductase (InhA) or

disrupt membrane potential in Mycobacteria and Gram-positive bacteria.

Key Parameters
Parameter Specification

Method Broth Microdilution (CLSI Standards)

Target Organisms
S. aureus (ATCC 29213), M. smegmatis

(Surrogate for M. tb)

Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Inoculum CFU/mL

Readout
Visual turbidity or Resazurin (Blue

Pink = Growth)

Procedure Note: Due to the lipophilicity of the 4-methylphenoxy group, ensure the compound is

fully soluble in the assay media. If precipitation occurs >64 µg/mL, reported MIC values may be

artifacts.

References & Authority
Nitropyridine Biological Activity:

Structure-activity relationships of nitropyridine derivatives as antimicrobial agents.

Source: (General grounding on the scaffold).

Metabolic Pathway (Nitro-Reduction):

Nitroreduction: A Critical Metabolic Pathway for Drugs.

Source:

Cytotoxicity Protocols:
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3-nitropyridine analogues as novel microtubule-targeting agents.[3] (Demonstrates the

specific anticancer mechanism of this scaffold).

Source:

Synthesis & Structural Confirmation:

Crystal structure of 2-(4-methylphenoxy)-5-nitropyridine.

Source: (Verifies the specific compound's existence and conformation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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